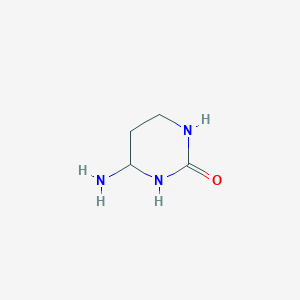

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-3-1-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVTWPKGUDOARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in the Formation of 4 Amino 3,4,5,6 Tetrahydropyrimidine 2 1h One

Reaction Pathway Elucidation for Multicomponent Synthesis

The Biginelli reaction for synthesizing dihydropyrimidinones, including 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one, is known to proceed through a series of bimolecular reactions. wikipedia.org While several mechanistic pathways have been proposed, the most widely accepted mechanism, supported by significant evidence, proceeds via an N-acyliminium ion intermediate. researchgate.netresearchgate.net

The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgmdpi.com The key steps in the currently accepted pathway are:

Formation of an N-acyliminium ion : The reaction initiates with the acid-catalyzed condensation of an aldehyde and urea (B33335). researchgate.netjsynthchem.com This step is often the rate-determining step. wikipedia.org The aldehyde is activated by the acid, making it more susceptible to nucleophilic attack by the urea. Subsequent dehydration leads to the formation of a highly reactive N-acyliminium ion intermediate. researchgate.net

Nucleophilic Addition : The β-dicarbonyl compound, in its enol form, acts as the nucleophile and attacks the electrophilic N-acyliminium ion. organic-chemistry.org This step forms an open-chain ureide.

Cyclization and Dehydration : The final step involves an intramolecular cyclization. A nucleophilic attack by the terminal amino group of the ureide onto the carbonyl carbon of the original dicarbonyl moiety closes the ring. organic-chemistry.org A final dehydration step then yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system. wikipedia.org

Alternative mechanisms have been considered, including pathways initiated by an enamine or a Knoevenagel-type condensation, but the iminium pathway is the most strongly supported. mdpi.com The efficiency and outcome of the reaction can be influenced by various factors, including the nature of the catalyst, the solvent, and the specific reactants used. jsynthchem.com For instance, using catalysts like chlorotrimethylsilane (B32843) (TMSCl) or employing microwave irradiation can significantly increase yields and reduce reaction times. mdpi.com

Identification and Characterization of Reaction Intermediates

The transient nature of intermediates in the multicomponent synthesis of this compound makes their isolation and characterization challenging. However, a combination of spectroscopic methods and mechanistic studies has provided strong evidence for their existence. mdpi.com

The primary intermediates identified in the widely accepted reaction pathway are:

N-Acyliminium Ion : This is considered the key electrophilic intermediate. researchgate.net Its formation from the aldehyde and urea is the crucial first step. While generally too reactive to be isolated, its presence is inferred from the reaction products and by analogy to similar well-established reactions like the Mannich condensation. organic-chemistry.org

Enaminone : In some variations of the synthesis, a pre-formed enaminone (derived from a β-dicarbonyl compound) can serve as the nucleophile that attacks the iminium ion. researchgate.netmdpi.com The E-configuration of such enaminones has been confirmed using techniques like single-crystal X-ray crystallography. mdpi.com

Open-Chain Ureide : This intermediate is formed after the nucleophilic attack of the β-dicarbonyl compound (or its enol/enamine form) on the N-acyliminium ion. researchgate.net It contains the entire framework of the final product before the ring-closing step.

Hexahydropyrimidine (B1621009) : The cyclization of the ureide initially forms a hexahydropyrimidine intermediate, which then undergoes dehydration to yield the final, more stable dihydropyrimidinone product. researchgate.netmdpi.com

The characterization of stable analogues or trapped intermediates is often accomplished using a suite of spectroscopic techniques, as detailed in the table below.

| Intermediate/Product Type | Characterization Method | Key Spectroscopic Features | Reference |

|---|---|---|---|

| Enaminone Intermediate | 1H NMR | Coupling constant (J ≈ 14 Hz) for ethylenic protons indicates an E-configuration. | mdpi.com |

| Enaminone Intermediate | Single Crystal X-ray | Confirms the three-dimensional structure and E-configuration. | mdpi.com |

| Final Dihydropyrimidinone Product | 1H NMR | D2O exchangeable singlets for NH protons (δ 6.7–9.7 ppm); Benzylic proton (H-4) signal (δ 5.1–6.1 ppm). | researchgate.netmdpi.com |

| Final Dihydropyrimidinone Product | 13C NMR | Confirms the presence of all carbon atoms in the expected chemical environments. | mdpi.com |

| Final Dihydropyrimidinone Product | Mass Spectrometry | Provides the molecular ion peak corresponding to the calculated molecular weight. | mdpi.com |

| Final Dihydropyrimidinone Product | FT-IR | Characteristic bands for NH stretching (≈3250 cm-1), C=O stretching (≈1717 cm-1), and C=S stretching (for thiones, ≈1570 cm-1). | mdpi.comnih.gov |

Role of Hydrogen Bonding in Reaction Dynamics

Hydrogen bonding plays a critical, albeit often subtle, role in the dynamics of the formation of this compound. These non-covalent interactions are crucial for stabilizing intermediates and transition states, thereby influencing the reaction rate and stereoselectivity. Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating these effects. researchgate.net

Hydrogen bonds can be formed between reactants, intermediates, solvent molecules, and catalysts. For example, the interaction between the urea component and the β-dicarbonyl compound can pre-organize the reactants for the subsequent cyclization step. The presence of specific functional groups capable of donating or accepting hydrogen bonds allows for the formation of supramolecular assemblies that can facilitate the reaction. researchgate.net

Computational models have shown that the strength of these hydrogen bonds can range from -0.19 to -10.76 kcal/mol, depending on the specific molecules and their geometry. chemrxiv.org This "cooperative" effect, where a water molecule, for instance, donates a hydrogen bond to the organic substrate while accepting one from another water molecule, can significantly enhance the interaction strength and promote the reaction. chemrxiv.org In the solid state, hydrogen bonding dictates the crystal packing, often leading to "head-to-tail" or "head-to-head" one-dimensional polymer structures. researchgate.net The analysis of these interactions through tools like the Quantum Theory of Atoms in Molecules (QTAIM) helps confirm the existence and strength of these bonds. researchgate.net

Transition State Analysis in Key Cyclization Steps

The key ring-closing step in the synthesis of this compound, where the open-chain ureide cyclizes, is a critical point in the reaction pathway. Understanding the geometry and energy of the transition state for this step is essential for explaining the reaction's feasibility and stereochemical outcome. Transition state calculations, primarily using DFT methods, provide invaluable insights into these transient structures. e3s-conferences.org

These computational analyses help to:

Elucidate the Cyclization Mechanism : By modeling the energy landscape, researchers can determine the most favorable pathway for ring closure.

Predict Reaction Rationality : The calculated energy barriers (activation energies) for the transition states can predict the reaction rate and how it might be affected by catalysts or changes in temperature. e3s-conferences.org

Explain Stereoselectivity : In cases where chiral centers are formed, transition state modeling can explain why one stereoisomer is formed preferentially over another. The analysis often involves comparing different conformations of the transition state, such as chair-like versus boat-like structures, to identify the lowest energy path. e3s-conferences.org

For example, in related cyclization reactions, DFT calculations have been used to confirm that the formation of a six-membered ring is kinetically favored. organic-chemistry.orgnih.gov The calculations can identify specific interactions, such as steric hindrance or stabilizing hydrogen bonds, within the transition state structure that influence the reaction's course. e3s-conferences.org

| Parameter | Significance | Method of Determination |

|---|---|---|

| Activation Energy (Ea) | Determines the kinetic feasibility and rate of the cyclization step. Lower energy indicates a faster reaction. | DFT Calculations |

| Transition State Geometry | Reveals the 3D arrangement of atoms at the peak of the energy barrier (e.g., chair vs. boat conformation). | DFT Optimization |

| Thermodynamic Parameters (ΔG, ΔH) | Indicates the overall energy change and spontaneity of the cyclization step. | DFT Calculations |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 3,4,5,6 Tetrahydropyrimidine 2 1h One Derivatives

Vibrational Spectroscopy (IR and Raman)

IR spectroscopy is exceptionally useful for the rapid identification of key functional groups in 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one derivatives. nih.gov The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

N-H Stretching: The N-H bonds of the primary amine (NH₂) and the secondary amide (NH) groups give rise to characteristic absorption bands in the 3500-3100 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amides show a single band. For example, in dihydropyrimidinones, N-H stretching vibrations are observed at 3241 cm⁻¹ and 3113 cm⁻¹. rsc.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide C=O) stretch is one of the most prominent features in the IR spectrum. This band typically appears in the range of 1710-1650 cm⁻¹. Its exact position can be influenced by hydrogen bonding. In related dihydropyrimidinones, this peak is observed around 1703 cm⁻¹. rsc.org In other cyclic amides, this stretch can be found at 1637-1676 cm⁻¹. nih.gov

N-H Bending: The scissoring vibration of the NH₂ group usually appears in the 1650-1580 cm⁻¹ region.

C-N Stretching: These vibrations occur in the 1400-1000 cm⁻¹ range and contribute to the complexity of the fingerprint region.

The positions of the N-H and C=O stretching bands can serve as conformational markers, as they are sensitive to the presence and strength of intra- and intermolecular hydrogen bonding. ripublication.com

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound Derivatives

Correlation of Experimental and Theoretical Vibrational Frequencies

The vibrational properties of tetrahydropyrimidine (B8763341) derivatives are effectively studied by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, with theoretical quantum chemical calculations. nih.gov This correlative approach provides a powerful tool for the precise assignment of fundamental vibrational modes. Density Functional Theory (DFT) calculations, often using the B3LYP method with a suitable basis set like 6-311++G(d,p), are employed to compute the theoretical vibrational frequencies and potential energy distribution (PED) of the optimized molecular structure. nih.gov

The calculated harmonic frequencies are typically scaled by an appropriate factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. nih.gov For instance, in the analysis of Ribavirin, a related triazole derivative, DFT calculations were used to assign O-H and NH2 stretching vibrations, which showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov The asymmetric and symmetric stretching NH2 vibrations were calculated at 3599 and 3466 cm⁻¹, corresponding to observed bands at 3450 cm⁻¹ in FT-IR and 3460 cm⁻¹ in FT-Raman spectra. nih.gov Similarly, C=O stretching vibrations are characteristic and their position can be influenced by resonance within the molecule. brieflands.com

This combined experimental and theoretical methodology allows for a detailed understanding of the vibrational dynamics of the molecule, confirming structural features and functional groups present in novel tetrahydropyrimidine derivatives.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Tetrahydropyrimidine Analog Note: This data is representative of the methodology and is based on published values for related heterocyclic compounds, not specifically this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Assignment (PED %) |

| N-H Stretch (Amine) | ~3450 | ~3466 | ν(NH₂) symmetric (99%) |

| N-H Stretch (Ureide) | ~3355, ~3225 | - | ν(N-H) |

| C-H Stretch (Aromatic) | ~3119 | - | ν(C-H) |

| C-H Stretch (Aliphatic) | ~2983 | - | ν(C-H) |

| C=O Stretch (Ureide) | ~1686 | - | ν(C=O) |

| C=C Stretch (Aromatic) | ~1507 | - | ν(C=C) |

| C-O Stretch | ~1224 | ~1092 | ν(C-O) |

Data adapted from studies on related pyrimidine (B1678525) and triazole derivatives. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is an indispensable tool for the characterization of tetrahydropyrimidine derivatives, enabling the confirmation of molecular weight and the elucidation of structural features through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to confirm the molecular weight of newly synthesized tetrahydropyrimidine derivatives. nih.govnih.gov This method is particularly valuable as it typically produces protonated molecular ions [M+H]⁺ or other adducts with minimal fragmentation, providing a clear indication of the molecular mass. For example, in the synthesis of a series of tetrahydropyrimidine hybrids, ESI-MS was used to confirm the structures, with one compound showing a molecular ion at m/z 401 [M]⁺ and 403 [M+2]⁺, confirming its identity and isotopic pattern. nih.gov The technique's ability to handle low volatility compounds makes it ideal for the diverse functionalized derivatives within this class. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the analysis of pyrimidine derivatives in complex mixtures and for their detailed characterization. nih.govnih.gov LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. creative-proteomics.com This is crucial for metabolic studies, allowing for the sensitive and reliable determination of various purine (B94841) and pyrimidine biomarkers in biological samples like urine. nih.govresearchgate.net In synthetic chemistry, LC-MS is used to characterize novel pyrimidine derivatives, confirming their purity and molecular formula. nih.govresearchgate.net High-resolution mass spectrometers, such as Orbitrap and Q-TOF, coupled with LC systems, provide high precision in identifying and quantifying pyrimidine compounds. creative-proteomics.comnih.gov

Upon ionization, the molecular ion undergoes cleavage at its weakest bonds and through characteristic rearrangements. Common fragmentation pathways for related cyclic amines and amides include:

α-Cleavage: The cleavage of a carbon-carbon bond adjacent to a heteroatom (like nitrogen) is a dominant fragmentation mode for aliphatic amines. libretexts.orgmiamioh.edu This would involve the loss of substituents on the tetrahydropyrimidine ring.

Loss of Small Molecules: Neutral molecules such as H₂O, CO, and NH₃ can be eliminated from the parent ion. nih.gov For the title compound, the loss of the amino group (as NH₂) or cleavage of the ureide moiety could be expected.

Ring Cleavage: The tetrahydropyrimidine ring itself can undergo fragmentation, leading to characteristic product ions that can help identify the core structure. nih.gov

Systematic studies on ketamine analogues, which also contain a 2-phenyl-2-aminocyclohexanone structure, show characteristic fragmentation involving the cleavage of the C1-C2 bond in the cyclohexanone (B45756) moiety, followed by losses of CO or alkyl radicals. nih.gov Similar pathways could be anticipated for the tetrahydropyrimidine ring.

Table 2: Plausible Mass Fragments for Tetrahydropyrimidine Derivatives Note: This table is based on general fragmentation principles and data from analogous compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Assignment |

| [M+H]⁺ | [M+H - 17]⁺ | NH₃ | Loss of amino group |

| [M+H]⁺ | [M+H - 28]⁺ | CO | Cleavage of the ureide carbonyl |

| [M+H]⁺ | [M+H - 43]⁺ | HNCO | Cleavage of the ureide moiety |

| [M+H]⁺ | Varies | C₂H₄, C₃H₆ | Ring fragmentation |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive method for determining the three-dimensional molecular structure of crystalline compounds, offering precise data on bond lengths, bond angles, and torsion angles. This information is fundamental to understanding the molecule's conformation and intermolecular interactions in the solid state.

While a crystal structure for this compound is not available in open databases, extensive crystallographic data exists for its derivatives. For example, the crystal structure of methyl 4-(4′-benzoyloxy-3′-methoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-thioxopyrimidine-5-carboxylate has been determined, revealing detailed geometric parameters. nih.gov In another example, the structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate shows a screw-boat conformation for the central dihydropyridine (B1217469) ring. nih.gov

Table 3: Selected Crystallographic Data for Methyl 4-(4′-benzoyloxy-3′-methoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-thioxopyrimidine-5-carboxylate (4j) Note: This data is for a specific derivative and serves to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Atoms | Value |

| Bond Length (Å) | S1—C1 | 1.670 (2) |

| N1—C1 | 1.378 (2) | |

| N2—C1 | 1.353 (2) | |

| N2—C2 | 1.464 (2) | |

| C3—C4 | 1.512 (2) | |

| Bond Angle (°) | N2—C1—N1 | 116.48 (15) |

| C3—N2—C1 | 125.79 (15) | |

| C5—C4—N2 | 109.43 (14) | |

| C6—C5—C4 | 126.83 (16) | |

| Torsion Angle (°) | C10—C5—C4—C3 | 81.9 (2) |

| C6—C5—C4—C3 | -97.22 (18) | |

| C11—O4—C8—C7 | 103.7 (2) | |

| C11—O4—C8—C9 | -80.8 (3) |

Data sourced from the crystallographic study of compound 4j. nih.gov

Theoretical and Computational Chemistry Studies of 4 Amino 3,4,5,6 Tetrahydropyrimidine 2 1h One

Conformational Landscape and Energetics

A systematic study of the different possible conformations of the 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one ring and the associated energy barriers for their interconversion has not been documented.

Without primary research data from computational studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Potential Energy Surface (PES) Scans for Conformer Identification

The non-planar, saturated tetrahydropyrimidine (B8763341) ring of this compound can adopt various three-dimensional arrangements known as conformations. Identifying the most stable of these conformers is crucial, as the molecule's properties are dictated by the geometry of its lowest-energy state.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. researchgate.netresearchgate.netscispace.com This is achieved by systematically changing specific geometric parameters, typically dihedral angles, and calculating the molecule's potential energy at each step. For the title compound, key dihedral angles within the six-membered ring would be systematically rotated to map the interconversion between conformations like the chair, boat, and twist-boat forms. egyankosh.ac.in Another critical PES scan would involve the rotation around the C4-N bond to determine the preferred orientation (axial vs. equatorial) of the amino group substituent. libretexts.org

These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)) to ensure a balance between computational cost and accuracy. scispace.comnih.gov The resulting PES plot visualizes high-energy transition states and low-energy minima, the latter of which correspond to stable or metastable conformers. researchgate.netscispace.com

Stability and Interconversion of Conformational Isomers

From the PES scan, several energy minima corresponding to different conformational isomers are identified. The relative stability of these isomers is determined by comparing their calculated Gibbs free energies. The conformer with the global minimum energy is the most stable and, therefore, the most populated form at thermal equilibrium. nih.gov

For a substituted six-membered ring like this compound, the primary conformations of interest are the chair forms, with the amino group in either an axial or equatorial position. As a general rule, the most stable chair conformation of a six-membered ring is the one where the bulkiest groups occupy equatorial positions to minimize steric strain. libretexts.org Therefore, the chair conformation with the 4-amino group in the equatorial position is predicted to be the most stable isomer.

The energetic barriers for interconversion between these conformers are represented by the transition states on the potential energy surface. egyankosh.ac.in The height of these barriers determines the rate at which the molecule can flip between conformations. Computational methods can precisely locate these transition states and calculate their energies, providing insight into the molecule's dynamic behavior. nih.gov

Table 1: Illustrative Relative Energies of Predicted Conformers for this compound

This table presents hypothetical data based on established principles of conformational analysis for substituted cyclohexanes and related heterocycles. The equatorial conformer is expected to be the most stable.

| Conformer | Amino Group Position | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 (Global Minimum) |

| Chair | Axial | ~2-5 |

| Twist-Boat | - | ~5-7 |

Tautomerism Investigations (e.g., Amide-Imide Tautomerism)

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. researchgate.net this compound can exist in several tautomeric forms. The most significant is the amide-imide tautomerism (also known as lactam-lactim tautomerism), where the keto-amine form (the amide) is in equilibrium with its enol-imine isomer (the imide or iminol). researchgate.netnih.govrsc.org

Amide (Lactam) form: this compound

Imide (Lactim) form: 4-Amino-1,4,5,6-tetrahydro-2-hydroxypyrimidine

Additionally, amino-imino tautomerism at the C4 position is also possible:

Amino form: this compound

Imino form: 4-Imino-hexahydro-pyrimidin-2-one

Computational chemistry is an indispensable tool for evaluating the relative stabilities of these tautomers. researchgate.netresearchgate.net

Energetic Barriers for Tautomeric Transitions

The conversion between tautomers is a chemical reaction that must proceed through a high-energy transition state. The energy difference between the reactant tautomer and this transition state is the activation energy or energetic barrier. nih.gov Quantum chemical calculations can model the proton transfer pathways, locate the transition states, and compute the associated energy barriers. nih.gov

These barriers provide crucial information about the kinetics of tautomerization. A high barrier suggests that the interconversion is slow and the individual tautomers might be stable under certain conditions, whereas a low barrier indicates a rapid and dynamic equilibrium. The presence of catalysts, such as water molecules, can significantly lower these barriers by facilitating proton transfer. nih.govrsc.org

Theoretical Prediction of Dominant Tautomeric Forms

The dominant tautomeric form of a molecule is the one with the lowest Gibbs free energy under specific conditions (e.g., gas phase or in a solvent). researchgate.net DFT calculations are highly effective for predicting these relative energies. nih.gov For cyclic amides like the title compound, the amide (lactam) form is generally found to be significantly more stable than the imide (lactim) form. researchgate.net

Solvent effects can play a critical role in tautomeric equilibria. Computational models can account for these effects using approaches like the Polarizable Continuum Model (PCM). researchgate.net By calculating the energies of each tautomer in different solvents, it is possible to predict how the equilibrium will shift in various environments. Generally, more polar solvents will preferentially stabilize the more polar tautomer.

Table 2: Illustrative Relative Energies of Tautomers for this compound

This table presents hypothetical data based on computational studies of similar heterocyclic amide systems. The amide form is consistently predicted to be the most stable.

| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Relative Energy (Aqueous, kcal/mol) |

|---|---|---|

| Amide (Lactam) | 0.00 (Most Stable) | 0.00 (Most Stable) |

| Imide (Lactim) | 10 - 15 | 8 - 12 |

Prediction and Analysis of Spectroscopic Properties (UV-Vis, Vibrational)

Computational quantum chemistry can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) By performing frequency calculations on the optimized geometry of the most stable conformer, a theoretical vibrational spectrum can be generated. mdpi.com DFT methods, such as B3LYP, are widely used for this purpose. nih.gov The calculated frequencies correspond to specific molecular vibrations, such as the C=O stretching of the amide group, N-H stretching of the amide and amino groups, and various C-N and C-C stretching and bending modes of the ring. Comparing the predicted spectrum with an experimental one can confirm the presence of key functional groups and validate the computed structure. nih.govsapub.org

UV-Vis Spectroscopy The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). sapub.orgresearchgate.net These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For a molecule like this compound, the key transitions would likely be the n → π* transition associated with the carbonyl lone pair and π → π* transitions within the amide group. These theoretical predictions are invaluable for interpreting experimental electronic spectra and understanding the electronic structure of the molecule. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for the Most Stable Conformer of this compound

This table provides examples of the type of spectroscopic data that can be generated through DFT and TD-DFT calculations.

| Spectroscopic Property | Predicted Value | Corresponding Functional Group/Transition |

|---|---|---|

| Vibrational Frequencies (cm-1) | ||

| N-H Stretch (Amine) | ~3350 - 3500 | -NH2 |

| N-H Stretch (Amide) | ~3200 - 3300 | -CO-NH- |

| C=O Stretch (Amide I) | ~1670 - 1690 | C=O |

| N-H Bend (Amine) | ~1600 - 1640 | -NH2 |

| Electronic Absorption (nm) |

Derivatization and Functionalization of the 4 Amino 3,4,5,6 Tetrahydropyrimidine 2 1h One Core

Synthesis of Substituted Analogues and Homologues

The synthesis of substituted analogues and homologues of 4-amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one is a cornerstone of its chemical exploration. These modifications allow for the fine-tuning of its physicochemical and biological properties.

The nitrogen atoms within the tetrahydropyrimidine (B8763341) ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for expanding the chemical space around the core structure.

N-Alkylation and N-Acylation:

The direct alkylation of the tetrahydropyrimidine ring can lead to a mixture of N- and O-alkylated products, with the regioselectivity being influenced by the substrate and the alkylating agent. For instance, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl or allyl halides can yield both N- and O-alkylated derivatives. However, the use of more complex alkylating agents can favor N-alkylation.

Acylation of aminopyrimidines is another common modification. For example, the reaction of 1-aminopyrimidine-2-one derivatives with chloroacetyl chloride in acetonitrile (B52724) at 0°C for 3-6 hours results in the formation of the corresponding acetamide (B32628) derivatives in high yields. This reaction proceeds via nucleophilic acyl substitution on the amino group. erciyes.edu.tr

| Reagent | Reaction Conditions | Product Type | Yield | Reference |

| Alkyl/Allyl Halides | Varies | N- and O-alkylated derivatives | Varies | |

| Chloroacetyl chloride | Acetonitrile, 0°C, 3-6 hours | N-acetamide derivative | 85% | erciyes.edu.tr |

The Biginelli reaction is a powerful one-pot multicomponent reaction that is widely employed for the synthesis of tetrahydropyrimidine derivatives with diverse substitutions at the carbon atoms of the ring. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).

By varying the aldehyde and the β-dicarbonyl component, a wide range of substituents can be introduced at the C-4 and C-5/C-6 positions of the tetrahydropyrimidine ring. For example, the reaction of various aromatic aldehydes with ethyl acetoacetate (B1235776) and urea or thiourea in the presence of a catalyst like hydrochloric acid or DABCO can produce a series of 4-aryl-5-ethoxycarbonyl-6-methyl-tetrahydropyrimidines. researchgate.net The use of different catalysts such as Lewis acids can significantly improve the reaction yields and reduce reaction times. researchgate.net

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Product | Reference |

| Benzaldehyde (B42025) derivatives | Ethyl benzoylacetate | HCl or DABCO | 5-Ethoxycarbonyl-4-aryl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione | researchgate.net |

| Aromatic aldehydes | Ethyl acetoacetate | Lewis acids (e.g., Cu(OTf)₂, Yb(OTf)₃) | 4-Aryl-5-ethoxycarbonyl-6-methyl-tetrahydropyrimidine-2(1H)-one | researchgate.net |

The introduction of aromatic and heterocyclic moieties onto the tetrahydropyrimidine core can significantly influence its biological activity. These groups can be incorporated through various synthetic strategies, often by utilizing appropriately substituted starting materials in reactions like the Biginelli condensation.

For instance, the synthesis of 4-aryl-substituted 3,4-dihydropyrimidinones can be achieved with excellent yields under mild, solvent-free conditions using silica (B1680970) chloride as a catalyst. researchgate.net This method is compatible with a variety of functional groups on the aromatic aldehyde, including ethers, nitro groups, and halides. researchgate.net

Furthermore, heterocyclic moieties can be introduced to the pyrimidine (B1678525) ring. Microwave-assisted synthesis has been employed for the one-step incorporation of multifunctional amino analogues onto a 2-amino-4-chloro-pyrimidine starting material. researchgate.net This approach, using anhydrous propanol (B110389) and triethylamine (B128534) as a solvent system, allows for the efficient creation of a library of pyrimidine derivatives bearing diverse heterocyclic substituents. researchgate.net

| Synthetic Method | Key Reagents | Incorporated Moiety | Reference |

| Biginelli Reaction | Aromatic aldehydes, β-ketoester, urea/thiourea | Aromatic | researchgate.net |

| Microwave-assisted Nucleophilic Substitution | 2-Amino-4-chloro-pyrimidine, substituted amines | Heterocyclic | researchgate.net |

Formation of Fused Heterocyclic Systems Containing the Tetrahydropyrimidine Moiety

The tetrahydropyrimidine ring can serve as a precursor for the construction of more complex, fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological interactions.

The synthesis of pyrimidothiazinones can be achieved through the reaction of aminopyrimidine derivatives with bifunctional reagents like chloroacetyl chloride. erciyes.edu.tr This reaction typically involves an initial acylation of the amino group, followed by an intramolecular cyclization to form the fused thiazine (B8601807) ring. For example, the reaction of 1-aminopyrimidine-2-one derivatives with chloroacetyl chloride can lead to the formation of pyrimido[1,2-a] erciyes.edu.trtriazinone derivatives, a class of pyrimidothiazinones.

| Starting Material | Reagent | Fused System | Reference |

| 1-Aminopyrimidine-2-one derivatives | Chloroacetyl chloride | Pyrimidothiazinone | erciyes.edu.tr |

Thiazolopyrimidines represent a significant class of fused heterocycles derived from tetrahydropyrimidine precursors. A common synthetic route involves the reaction of a tetrahydropyrimidine-2(1H)-thione with an α-halo ketone or a related electrophile.

For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives can be reacted with ethyl bromoacetate (B1195939) in a condensation/cyclization sequence to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. This transformation can be carried out under catalyst-free conditions in a solvent such as acetone.

| Starting Material | Reagent | Fused System | Reference |

| 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 2H-thiazolo[3,2-a]pyrimidin-3(5H)-one |

Quinazoline (B50416) Annulation

The fusion of a benzene (B151609) ring onto the tetrahydropyrimidine framework to form quinazoline derivatives represents a significant synthetic transformation. Quinazolines and their hydrogenated analogues are important structural motifs in numerous biologically active compounds. While direct annulation starting from this compound is not widely documented, established synthetic routes for quinazolines can be adapted. A common strategy involves the reaction of a compound containing a guanidine (B92328) moiety, which is present in the subject molecule, with a suitable 1,3-dielectrophilic partner derived from a benzene ring.

One plausible approach is the reaction of the 4-amino group and the adjacent N3-hydrogen of the tetrahydropyrimidine core with an ortho-substituted benzaldehyde or benzoyl chloride derivative. For instance, reaction with 2-formylbenzoyl chloride could proceed via initial acylation at the N3 position, followed by condensation of the 4-amino group with the aldehyde to form an imine, which then cyclizes and dehydrates to yield the fused quinazolinone system.

Another established method for constructing tetrahydroquinazolines involves the cyclocondensation of guanidine derivatives with α,β-unsaturated ketones, such as bis-benzylidene cyclohexanones. nih.gov This reaction proceeds under mild conditions and offers high yields for creating the fused ring system. nih.gov Adapting this methodology would involve reacting this compound with a suitable cyclohexanone-based dielectrophile to build the annulated carbocyclic portion of the tetrahydroquinazoline (B156257) ring.

Table 1: General Strategies for Quinazoline Synthesis Adaptable to the Tetrahydropyrimidine Core

| Precursor Type 1 | Precursor Type 2 | Catalyst/Conditions | Resulting Fused System |

|---|---|---|---|

| Cyclic Guanidine (e.g., the title compound) | o-Formylbenzoyl Halide | Base | Tetrahydroquinazolinone |

| Cyclic Guanidine | Bis-benzylidene Cyclohexanone (B45756) | Base (e.g., NaH in DMF) | Tetrahydroquinazoline |

Tetrazolopyrimidines and Other Fused Systems

The derivatization of the this compound core extends to the formation of various other fused heterocyclic systems, including tetrazolopyrimidines.

Tetrazolopyrimidines: A well-established method for forming a tetrazole ring is through the reaction of a primary amine with nitrous acid to form a diazonium salt, which can then cyclize. In the case of this compound, the 4-amino group can be diazotized using sodium nitrite (B80452) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). msu.educhemistrysteps.com The resulting diazonium intermediate is positioned for intramolecular cyclization. The lone pair of electrons on the adjacent N3 nitrogen of the pyrimidine ring can attack the terminal nitrogen of the diazonium group, leading to the formation of the fused five-membered tetrazole ring. This reaction pathway is a known route for synthesizing fused tetrazoles from cyclic compounds bearing vicinal amino and nitrogen groups.

Other Fused Systems: The versatile reactivity of the tetrahydropyrimidine core allows for the synthesis of other fused systems. For example, the related 2-thioxo analogue of the title compound, N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, serves as a key intermediate for synthesizing thiazolo[3,2-a]pyrimidines. researchgate.net This transformation is achieved by reacting the tetrahydropyrimidine-2-thione with halo-ketones in ethanol (B145695) with a base catalyst. researchgate.net The reaction proceeds via S-alkylation followed by intramolecular cyclization and dehydration to yield the fused thiazole (B1198619) ring. A similar strategy could be envisioned for the 2-oxo analogue, potentially involving activation of the oxygen before reaction with a suitable dinucleophile.

Table 2: Synthesis of Fused Heterocycles

| Fused System | Key Reagents | Reaction Type | Ref. |

|---|---|---|---|

| Tetrazolopyrimidine | NaNO₂, HCl | Diazotization followed by intramolecular cyclization | msu.educhemistrysteps.com |

Stereoselective Synthesis of Chiral Tetrahydropyrimidine Derivatives

The carbon atom at the C4 position of this compound is a potential stereocenter. The development of stereoselective synthetic methods to control the configuration at this and other positions is crucial for accessing enantiomerically pure derivatives.

One primary strategy for achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of chiral amines, Ellman's tert-butanesulfinamide is a highly effective chiral auxiliary. osi.lv The synthesis would involve the condensation of the chiral sulfinamide with a suitable ketone precursor to form an N-sulfinylketimine, which is then reduced diastereoselectively to install the desired stereocenter at the amino-bearing carbon. Subsequent removal of the auxiliary under acidic conditions would yield the chiral primary amine. Other auxiliaries, such as Evans' oxazolidinones, can be used to direct stereoselective alkylations at positions alpha to a carbonyl group within the heterocyclic core. researchgate.netnih.gov

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This approach has been successfully applied to dihydropyrimidine (B8664642) derivatives similar to the title compound. For example, enantiomerically pure dihydropyrimidine 5-carboxylic acids have been obtained by fractional crystallization of diastereomeric salts formed with a chiral amine, such as α-methylbenzylamine. mdpi.com The absolute configuration of the separated enantiomers was confirmed by single-crystal X-ray analysis. mdpi.com This method, while sometimes requiring multiple steps, is a robust and practical way to access enantiopure compounds.

Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is another powerful tool. For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Itsuno reduction) can establish a key stereocenter. researchgate.net This chiral alcohol can then be converted to the corresponding amine with retention or inversion of configuration via mesylation, azide (B81097) displacement, and subsequent reduction. researchgate.net

Table 3: Approaches to Stereoselective Synthesis

| Method | Description | Key Reagent/Component | Example Application |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Ellman's sulfinamide, Evans' oxazolidinones | Asymmetric synthesis of chiral amines and α-functionalized carbonyls. osi.lvresearchgate.netnih.gov |

| Racemic Resolution | A racemic mixture is separated into its constituent enantiomers. | Chiral resolving agent (e.g., α-methylbenzylamine) | Separation of racemic dihydropyrimidine carboxylic acids. mdpi.com |

Applications in Advanced Organic Synthesis and Materials Research

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one as a Synthetic Building Block

The chemical architecture of this compound, featuring a cyclic urea (B33335) core with an adjacent amino group, establishes it as a versatile and valuable building block in modern organic synthesis. The presence of multiple reactive sites—including the primary amino group, the secondary amine protons within the ring, and the carbonyl group—allows for a diverse range of chemical transformations. This functional group array enables its participation in various reactions, serving as a scaffold for the construction of more complex molecular structures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, where the inherent ring structure provides a foundational element for further elaboration and annulation reactions. acs.orgresearchgate.net

The tetrahydropyrimidine (B8763341) framework is a robust precursor for the generation of a wide array of complex and fused heterocyclic systems. The strategic manipulation of its functional groups allows chemists to build upon the existing ring, leading to novel molecular architectures. Research has demonstrated that tetrahydropyrimidine derivatives can be employed as key intermediates that undergo further cyclization or substitution reactions to yield polycyclic structures.

For instance, a tetrahydropyrimidine derivative can be converted into its corresponding hydrazide, which then serves as a substrate for cyclization into a triazolopyrimidine. researchgate.net In other studies, tetrahydropyrimidine-2-thione derivatives have been used as the starting point for reactions with various electrophilic and nucleophilic reagents, leading to a library of new substituted pyrimidines and fused systems such as trioxo thiazolo pyrimidines. researchgate.net Hydrogenation of related dihydro-triazolopyrimidines yields the saturated tetrahydro-triazolopyrimidine core, which can then be selectively functionalized at different nitrogen atoms through reactions like alkylation or acylation, demonstrating the stepwise construction of complexity. researchgate.net

These transformations highlight the role of the tetrahydropyrimidine core as a foundational scaffold. The following table summarizes selected examples of such synthetic pathways.

| Starting Material (Tetrahydropyrimidine Derivative) | Reagents/Conditions | Resulting Complex Heterocycle |

| Ethyl-4-thienyl-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine carboxylate | 1. POCl₃, 2. Hydrazine hydrate, 3. D-glucose, 4. Ac₂O, 5. Br₂/AcOH | Fused Triazolopyrimidine derivative |

| Substituted Tetrahydropyrimidine-2-thione | Oxalyl chloride / Tetrahydrofuran | Trioxo thiazolo pyrimidine (B1678525) derivative |

| 2-amino-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine | NaBH₄ | 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine |

The tetrahydropyrimidine scaffold possesses significant potential for application in stereoselective synthesis. The C4 position of the ring, which is often a site of substitution in common synthetic routes like the Biginelli reaction, is a stereocenter. The establishment of a defined stereochemistry at this position can influence the stereochemical outcome of subsequent transformations, making these compounds valuable chiral intermediates.

While extensive research on stereoselective transformations starting specifically from this compound is not widely documented, the principle is well-established for the broader class of tetrahydropyrimidine derivatives. For example, research into 2-thioxo-3,4-dihydropyrimidine-5-carboxanilides has involved the investigation of their chiral properties. nih.gov The synthesis of these compounds results in a racemic mixture, and the study of their stereoisomers underscores the importance of chirality in this class of molecules. The inherent chirality of substituted tetrahydropyrimidines means they can serve as precursors for the synthesis of enantiomerically pure target molecules, a critical aspect in the development of advanced materials and therapeutics.

Exploration of Tetrahydropyrimidine Derivatives in Catalysis Research (e.g., as ligands or organocatalysts)

The application of tetrahydropyrimidine derivatives as catalysts or ligands in catalytic systems is an emerging area of research. While the use of various catalysts, such as Lewis acids (e.g., La(OTf)₃, ZrOCl₂) and organocatalysts (e.g., DABCO), for the synthesis of tetrahydropyrimidines is well-documented, their role as the catalytic species itself is less explored. nih.govijcrt.orgrsc.org

However, the structural features of tetrahydropyrimidine derivatives suggest their potential in catalysis. The presence of multiple nitrogen atoms provides potential coordination sites for metal centers, making them candidates for use as ligands in transition metal catalysis. N-heterocyclic compounds are integral to many catalytic systems, including N-heterocyclic carbenes (NHCs), which are known to form highly effective catalysts with metals like palladium and ruthenium. researchgate.netrsc.org By analogy, the tetrahydropyrimidine skeleton could be functionalized to create novel ligand architectures.

Furthermore, the chiral nature of substituted tetrahydropyrimidines opens the possibility of their use in asymmetric catalysis, either as chiral ligands for metals or as organocatalysts, where the defined three-dimensional structure could induce enantioselectivity in chemical reactions. While this remains a developing field, the fundamental properties of the tetrahydropyrimidine core present a promising foundation for future research in catalysis.

Integration into Novel Material Architectures

Beyond their use as small-molecule intermediates, tetrahydropyrimidine derivatives have been successfully integrated into macromolecular structures to create novel materials with specific functional properties. This application extends the utility of the heterocyclic core from organic synthesis to materials science.

A notable example is the synthesis of poly-tetrahydropyrimidine (P-THP) polymers through multicomponent polymerizations. rsc.org In this approach, monomers containing alkynyl and amino groups are reacted with formaldehyde (B43269) in the presence of an acid catalyst to form a polymer backbone incorporating the tetrahydropyrimidine ring. These P-THP polymers have demonstrated significant potential as advanced functional materials. For example, they have been fashioned into antibacterial coatings capable of preventing the formation of bacterial biofilms. rsc.org Furthermore, P-THP has been used to create textiles via electrospinning, yielding materials with inherent antibacterial properties. rsc.org This integration of the tetrahydropyrimidine unit into a polymer chain demonstrates a direct application of its chemical properties to develop non-biological materials designed for performance and function.

Q & A

(Basic) What are the standard synthetic routes for 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one and its derivatives?

The most common synthetic approach involves one-pot multicomponent reactions using readily available precursors such as urea/thiourea, β-keto esters, and aldehydes. This method, adapted from dihydropyrimidine syntheses, allows efficient cyclocondensation under acidic (e.g., HCl) or Lewis acid catalysis (e.g., BF₃·OEt₂) . For derivatives, oxidative functionalization of dihydropyrimidine intermediates (e.g., using KMnO₄ or DDQ) is employed to introduce amino or hydroxyl groups at specific positions . Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients).

- Yield optimization : Adjusting stoichiometry of aldehydes and reaction time (typically 6–24 hrs at reflux).

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the tetrahydropyrimidine scaffold. Key signals include:

- X-ray crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and confirms hydrogen-bonding networks. For example, N–H⋯O and π-π interactions stabilize crystal packing, as seen in related pyrimidinone structures .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and NH bends at 3200–3400 cm⁻¹ .

(Advanced) How can researchers resolve contradictions in spectroscopic data for novel derivatives?

Contradictions often arise from tautomerism or solvent-dependent shifts . Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) by observing signal coalescence at elevated temperatures .

- Cross-validation with XRD : Single-crystal X-ray diffraction definitively assigns substituent positions and hydrogen-bonding motifs, resolving ambiguities in NMR/IR interpretations .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize tautomeric structures for comparison with experimental data .

(Advanced) What strategies improve reaction yields in one-pot syntheses of tetrahydropyrimidinones?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency compared to Brønsted acids .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation.

- Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 24 hrs) and increases yields by 10–15% .

- By-product management : Additives like molecular sieves absorb water, shifting equilibrium toward product formation .

(Advanced) How should biological activity assays be designed for tetrahydropyrimidinone derivatives?

- Target selection : Prioritize enzymes linked to the compound’s scaffold (e.g., dihydrofolate reductase, kinase inhibitors) based on structural analogs .

- In vitro screening :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity trends .

(Advanced) What computational methods predict the reactivity of 4-amino-tetrahydropyrimidinones?

- Docking studies : AutoDock Vina or Schrödinger Suite assess binding affinity to biological targets (e.g., DNA gyrase) using crystal structures from the PDB .

- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories.

- Reactivity descriptors : Fukui indices (calculated via Gaussian 09) identify nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.